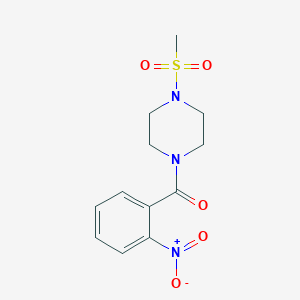

![molecular formula C21H20N4O4S B5502111 N-(2-{1-甲基-5-[(苯磺酰)氨基]-1H-苯并咪唑-2-基}乙基)-2-呋喃酰胺](/img/structure/B5502111.png)

N-(2-{1-甲基-5-[(苯磺酰)氨基]-1H-苯并咪唑-2-基}乙基)-2-呋喃酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to our compound of interest, involves complex organic reactions that often employ substituted benzamides or benzene-sulfonamides as key intermediates. Studies have described the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, showcasing the versatility of these groups in generating compounds with significant electrophysiological activity, suggesting a similar approach might be used for our target molecule (Morgan et al., 1990). Additionally, the application of poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) as a catalyst for the synthesis of benzimidazoles highlights innovative methods in the formation of such compounds, potentially applicable to our compound (Ghorbani-Vaghei & Veisi, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often analyzed through crystallography and computational methods, providing insights into their planarity, conformation, and intermolecular interactions. For instance, the analysis of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate, a compound with a similarly complex heterocyclic system, reveals the planarity of its core structure and the significant role of weak intermolecular C—H⋯O interactions (Deng et al., 2010).

Chemical Reactions and Properties

Benzimidazole derivatives are known for their reactivity and the ability to undergo various chemical transformations. The synthesis of benzamide-based 5-aminopyrazoles, for example, indicates the reactivity of these molecules towards forming fused heterocycles, which could be relevant when considering the chemical reactions and properties of our target molecule (Hebishy et al., 2020).

科学研究应用

心脏电生理活性

研究表明,N-取代咪唑基苯甲酰胺和苯磺酰胺在心脏电生理活性中表现出显着的效力。这些化合物,包括一些结构类似于 N-(2-{1-甲基-5-[(苯磺酰)氨基]-1H-苯并咪唑-2-基}乙基)-2-呋喃酰胺的化合物,已被发现与已知的 III 类抗心律失常药相当体外研究。它们的活性已在浦肯野纤维测定中得到证实,突出了它们作为选择性 III 类药物治疗心律失常的潜力 (Morgan 等人,1990 年)。

抗菌和抗真菌特性

几种结构类似于所讨论化合物的磺酰基取代含氮杂环的衍生物已被合成并显示出具有抗菌和抗真菌活性。这包括对革兰氏阳性菌和革兰氏阴性菌的敏感性,以及对白色念珠菌的活性。这些发现表明这些化合物在开发新的抗菌和抗真菌剂中的效用 (Kobzar 等人,2019 年)。

抗癌活性

对苯并咪唑衍生物的研究表明,某些化合物表现出有希望的抗癌活性。例如,已经合成和评估了含有大体积取代基的苯并咪唑衍生物,显示出纳摩尔范围内的结合亲和力,这表明它们作为 5-HT4 受体拮抗剂在癌症治疗中的应用潜力 (López-Rodríguez 等人,2003 年)。

在药物代谢研究中的应用

二芳基双磺酰胺化合物的具体应用,其结构与 N-(2-{1-甲基-5-[(苯磺酰)氨基]-1H-苯并咪唑-2-基}乙基)-2-呋喃酰胺相关,已在药物代谢研究中得到证实。这些化合物已用于产生某些药物的哺乳动物代谢物以进行结构表征,有助于理解药物代谢并促进新药的开发 (Zmijewski 等人,2006 年)。

探索抗病毒特性

苯并咪唑磺酰胺也因其抗病毒特性而受到研究,包括对 COVID-19 病毒的活性。计算计算和分子对接研究表明,某些磺酰胺可能对治疗 COVID-19 有效,因为它们能够抑制关键病毒蛋白,为开发新抗病毒药物提供了一条潜在途径 (Fahim & Ismael,2021 年)。

属性

IUPAC Name |

N-[2-[5-(benzenesulfonamido)-1-methylbenzimidazol-2-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c1-25-18-10-9-15(24-30(27,28)16-6-3-2-4-7-16)14-17(18)23-20(25)11-12-22-21(26)19-8-5-13-29-19/h2-10,13-14,24H,11-12H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFLBNJHUWBBMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N=C1CCNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)

![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)

![N-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5502052.png)

![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)

![2-{1-[4-(1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5502063.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5502080.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5502097.png)

![2-(3-methoxypropyl)-9-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502104.png)

![2-{[ethyl(phenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B5502107.png)

![2,6-dimethoxy-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5502116.png)